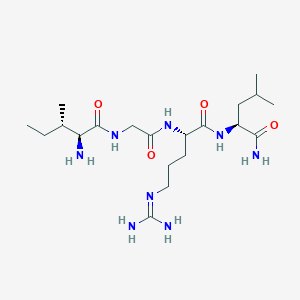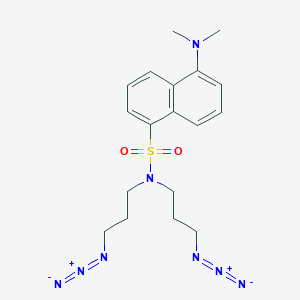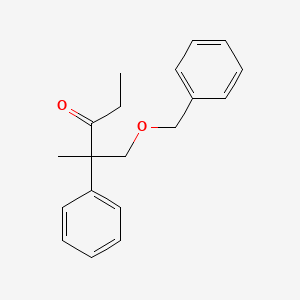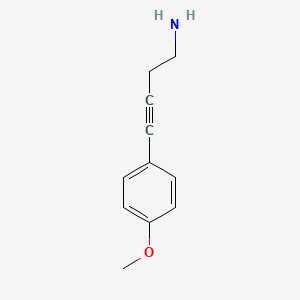
4-(4-Methoxyphenyl)but-3-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)but-3-yn-1-amine: is an organic compound that belongs to the class of alkynes and amines It features a methoxyphenyl group attached to a butynyl chain, which is further connected to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with propargylamine under suitable conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methoxyphenyl)but-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)but-3-yn-1-one.
Reduction: Formation of 4-(4-methoxyphenyl)but-3-en-1-amine or 4-(4-methoxyphenyl)butane-1-amine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-(4-Methoxyphenyl)but-3-yn-1-amine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways involving amine groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the alkyne group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
4-(4-Methoxyphenyl)but-3-en-1-amine: Similar structure but with an alkene group instead of an alkyne.
4-(4-Methoxyphenyl)butane-1-amine: Similar structure but with an alkane group instead of an alkyne.
4-(4-Methoxyphenyl)prop-2-yn-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness: 4-(4-Methoxyphenyl)but-3-yn-1-amine is unique due to the presence of both an alkyne and an amine group, which allows for diverse chemical reactivity and potential applications. The methoxyphenyl group also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
918871-63-3 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)but-3-yn-1-amine |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,3,9,12H2,1H3 |
Clave InChI |
VVEBXHIYHLNGCX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


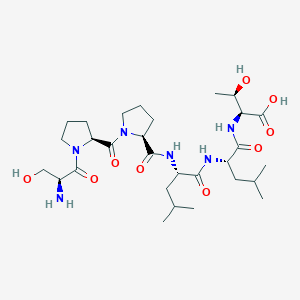

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
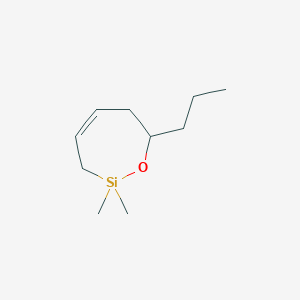
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
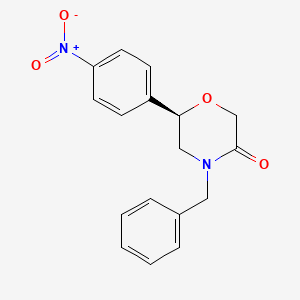
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
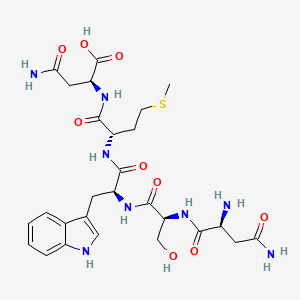
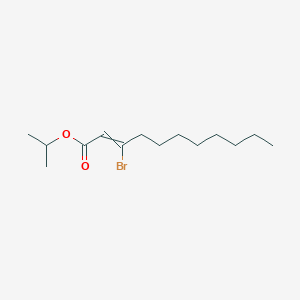
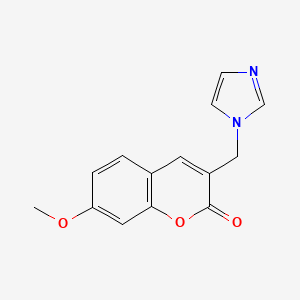
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
